Boc-D-Chg-OH

Vue d'ensemble

Description

Boc-D-Chg-OH is a derivative of the amino acid Glycine . It has been commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Molecular Structure Analysis

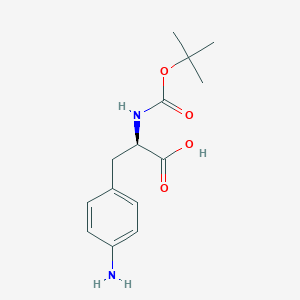

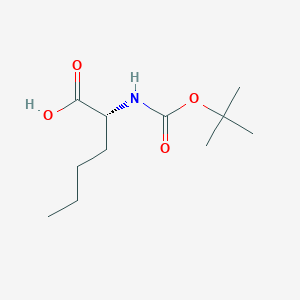

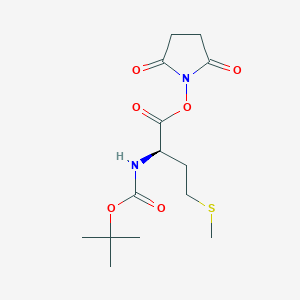

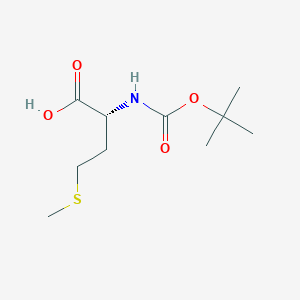

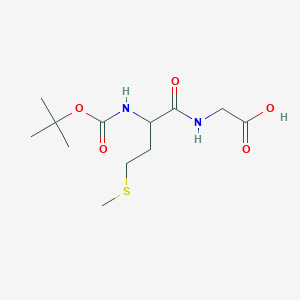

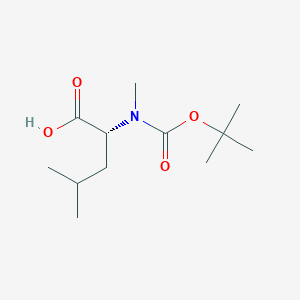

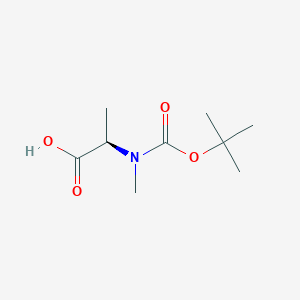

The molecular formula of Boc-D-Chg-OH is C13H23NO4 . Its molecular weight is 257.33 g/mol . The InChI string isInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 . Physical And Chemical Properties Analysis

Boc-D-Chg-OH is a solid, white to off-white substance . It has a molecular weight of 257.33 g/mol . The storage conditions for Boc-D-Chg-OH are as follows: Powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .Applications De Recherche Scientifique

Hydrogenation Pathways : The bond-order-conservation (BOC) method has been utilized to analyze hydrogenation pathways, particularly in the hydrogenation of CO over various metal surfaces. This has implications for understanding catalytic processes in chemistry (Shustorovich & Bell, 1988).

Reagents in Chemical Synthesis : Imidazole and Trifluoroethanol are efficient for removing excess (BOC)2O, a reagent commonly used in NH or OH protection, indicating the role of BOC in peptide synthesis (Basel & Hassner, 2001).

Electrode Wear Mechanisms : BOC methods contribute to understanding the wear mechanisms of boron-doped diamond film electrodes, essential in electrochemistry (Chaplin, Hubler, & Farrell, 2013).

Volatile Hydride Generation : BOC analysis aids in understanding the generation of volatile hydrides, crucial for trace element determination and speciation analysis (D’Ulivo et al., 2011).

Catalysis in Chemical Reactions : BOC-D-Chg-OH plays a role in catalysis, as seen in studies like the potential of C-doped boron nitride fullerene for methanol dehydrogenation (Esrafili & Nurazar, 2014).

Peptide Synthesis : BOC-D-Chg-OH is significant in peptide synthesis, particularly for protecting groups in amino acids (Nishiyama et al., 2000).

Photocatalysis Applications : Studies on (BiO)2CO3 (BOC) show its potential in photocatalysis, healthcare, sensors, and supercapacitors (Ni et al., 2016).

Enantiomer Resolution : BOC-L-Phenylalanine (Boc-L-Phe-OH) has been used in studies of enantiomer resolution, highlighting its role in chiral chemistry (Allender, Heard, & Brain, 1997).

Opioid Peptides Synthesis : BOC-D-Chg-OH derivatives have been synthesized for use in creating opioid peptides, demonstrating its pharmaceutical applications (Izdebski et al., 2007).

Brominated Organic Compound Analysis : BOCs' role in understanding the environmental impact and metabolism of brominated organic compounds is significant (Xiong, Li, & An, 2021).

Anti-apoptotic Protein Studies : Boc-D-Lys-OH has been studied for its interaction with anti-apoptotic proteins, which is relevant in cancer research (Şaş et al., 2020).

Mécanisme D'action

Boc-D-Chg-OH: A Comprehensive Overview of Its Mechanism of Action

Boc-D-Chg-OH, also known as Boc-D-cyclohexylglycine, is a derivative of the amino acid glycine . This compound has been used in various biochemical applications, and its mechanism of action is multifaceted.

Mode of Action

It’s known that boc-d-chg-oh is a boc-protected amino acid . Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis. It’s used to prevent unwanted reactions of the amino group during peptide synthesis . The Boc group can be removed with a strong acid such as trifluoroacetic acid .

Biochemical Pathways

They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Propriétés

IUPAC Name |

(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXZIPXYDQFCX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426700 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Chg-OH | |

CAS RN |

70491-05-3 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.